Bilaid A1e

µ‑opioid receptor binding peptide SAR biased agonism

Researchers investigating biased µ-opioid signaling often face challenges sourcing well-characterized tetrapeptide intermediates with defined stereochemistry. Bilaid A1e solves this as a rigorously characterized MOR agonist (Ki=750 nM) featuring the rare LDLD alternating stereochemical arrangement. • 4-fold affinity improvement over bilaid A (Ki 3.1 µM → 750 nM) via C-terminal amidation • 47% cAMP inhibition at 10 µM provides a reliable signal window for bias factor calibration • Ideal benchmark intermediate for SAR studies leading to G-protein-biased analogs like bilorphin Supplied with Certificate of Analysis; strict cold-chain (-20°C) storage maintained throughout fulfillment. Research Use Only.

Molecular Formula C28H39N5O4
Molecular Weight 509.6 g/mol
Cat. No. B3025833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilaid A1e
Molecular FormulaC28H39N5O4
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C28H39N5O4/c1-17(2)23(27(36)31-22(25(30)34)16-20-13-9-6-10-14-20)33-28(37)24(18(3)4)32-26(35)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H2,30,34)(H,31,36)(H,32,35)(H,33,37)/t21-,22+,23-,24+/m0/s1
InChIKeyHOANKSJQDQJAGG-UARRHKHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bilaid A1e Overview


Bilaid A1e (Compound 1e, CAS 2393866‑02‑7) is a semi‑synthetic tetrapeptide µ‑opioid receptor (MOR) agonist (Ki = 750 nM) . Originally derived from the natural product bilaid A, which was isolated from an Australian estuarine Penicillium sp. MST‑MF667, Bilaid A1e features an unusual alternating LDLD stereochemical arrangement of hydrophobic amino acids [1]. The compound serves as a key intermediate in the structure‑activity relationship (SAR) pathway that led to the discovery of bilorphin and bilactorphin, two G‑protein‑biased MOR agonists with reduced arrestin recruitment . Bilaid A1e is primarily utilized in academic and pharmaceutical research investigating biased opioid signaling and the development of safer analgesics.

Bilaid A1e: Analog Interchangeability


Within the bilaid tetrapeptide family, minor structural modifications produce significant differences in MOR binding affinity and downstream signaling efficacy [1]. Bilaid A1e is the C‑terminal amidated derivative of bilaid A, a transformation that improves binding affinity by 4‑fold (Ki 3.1 µM → 750 nM) [2]. Further modifications, such as N‑terminal dimethylation, yield bilorphin with a Ki of 1.1 nM, a nearly 700‑fold increase in potency [3]. Conversely, altering the LDLD stereochemistry (e.g., DLDL, LLDD, DDLL, or LLLL configurations) frequently abolishes MOR activity entirely [1]. Therefore, substituting Bilaid A1e with a generic “µ‑opioid tetrapeptide” or a different bilaid analog will fundamentally alter experimental outcomes, making rigorous compound identification essential for reproducible research.

Bilaid A1e: Differentiation Evidence


C‑Terminal Amidation Improves MOR Binding Affinity

Bilaid A1e (1e) demonstrates a 4‑fold improvement in µ‑opioid receptor (MOR) binding affinity (Ki = 750 nM) compared to its parent compound bilaid A (1a, Ki = 3.1 µM) due to C‑terminal amidation [1]. This modification enhances the ligand's interaction with the MOR orthosteric site, as confirmed by competitive binding assays against [³H]DAMGO in HEK293 cell membranes expressing human MOR [2].

µ‑opioid receptor binding peptide SAR biased agonism

Enhanced cAMP Inhibition Efficacy

At a concentration of 10 µM, Bilaid A1e inhibits forskolin‑stimulated cAMP accumulation by 47% in HEK293 cells expressing the human µ‑opioid receptor [1]. In contrast, the parent compound bilaid A achieves only 21% inhibition under identical conditions . This 2.2‑fold difference in functional efficacy directly correlates with the improved binding affinity conferred by C‑terminal amidation [2].

cAMP inhibition functional agonism G‑protein signaling

Unique Affinity Niche in Bilaid Series

Bilaid A1e (Ki = 750 nM) occupies an intermediate affinity position within the bilaid series: it is 4‑fold more potent than bilaid A (Ki = 3.1 µM) but 3.6‑fold less potent than bilaid C (Ki = 210 nM) [1][2]. This graded affinity profile, driven by the substitution of Phe¹ with Tyr¹ in bilaid C, allows researchers to systematically probe the relationship between MOR binding affinity and downstream signaling bias without confounding variables introduced by the dimethylated analog bilorphin (Ki = 1.1 nM) [3].

MOR affinity gradient SAR mapping analog comparison

LDLD Stereochemistry Required for MOR Activity

Bilaid A1e retains the native alternating LDLD stereochemistry (L‑Phe–D‑Val–L‑Val–D‑Phe‑NH₂) of the bilaid family, which is essential for µ‑opioid receptor recognition [1]. Analogs with altered stereochemical patterns (DLDL, LLDD, DDLL, or LLLL) were found to be inactive in cAMP inhibition assays at 10 µM, with the sole exception of the LLLL analog (1h) which displayed only weak activity [1]. This demonstrates that the LDLD arrangement is a stringent requirement for MOR engagement within this tetrapeptide scaffold.

peptide stereochemistry structure‑activity relationship chirality

Bilaid A1e: Research Applications


SAR Reference for MOR Peptide Optimization

Bilaid A1e serves as a benchmark intermediate in structure‑activity relationship studies. Its 4‑fold affinity improvement over bilaid A (Ki 3.1 µM → 750 nM) and 2.2‑fold greater cAMP inhibition (21% → 47% at 10 µM) provide a quantifiable baseline for evaluating the impact of C‑terminal amidation [1][2]. Researchers designing next‑generation amidated tetrapeptides can use Bilaid A1e as a control to calibrate synthetic yield and functional potency.

Biased Agonism Assay Calibration

As a member of the bilaid tetrapeptide class that exhibits G‑protein bias (as demonstrated by the downstream analogs bilorphin and bilactorphin), Bilaid A1e is employed to calibrate assays that discriminate between G‑protein and β‑arrestin recruitment pathways [1]. Its moderate affinity (Ki = 750 nM) and partial cAMP inhibition (47%) prevent receptor saturation artifacts that can occur with high‑potency biased agonists, enabling more accurate measurement of bias factors.

Profiling MOR Splice Variants and Mutants

The intermediate potency of Bilaid A1e (Ki = 750 nM) makes it suitable for profiling µ‑opioid receptor mutants and splice variants where high‑affinity agonists (e.g., DAMGO, bilorphin) may saturate binding and obscure subtle affinity differences. Its well‑characterized functional efficacy (47% cAMP inhibition at 10 µM) provides a reliable signal window for detecting alterations in receptor coupling efficiency [1][2].

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